Cholesteryl 10-undecenoate

概要

説明

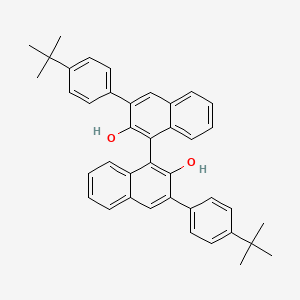

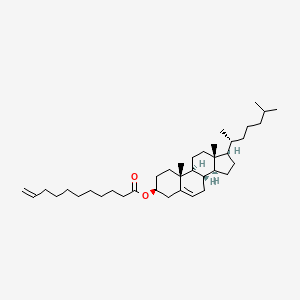

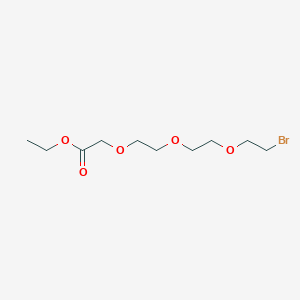

Cholesteryl 10-undecenoate is a chemical compound with the molecular formula C38H64O2 and a molecular weight of 552.91 g/mol . It is a derivative of cholesterol, where the hydroxyl group at the third position of the cholesterol molecule is esterified with 10-undecenoic acid . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: Cholesteryl 10-undecenoate can be synthesized through the esterification of cholesterol with 10-undecenoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity .

化学反応の分析

Types of Reactions: Cholesteryl 10-undecenoate undergoes various chemical reactions, including:

Oxidation: The double bond in the undecenoate moiety can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Various ester derivatives.

科学的研究の応用

Cholesteryl 10-undecenoate has a wide range of applications in scientific research:

Biology: It is utilized in the study of lipid metabolism and cholesterol transport mechanisms.

Industry: Used in the formulation of liquid crystals and other materials with specific optical properties.

作用機序

The mechanism of action of cholesteryl 10-undecenoate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it may interact with cholesterol transport proteins, influencing cholesterol distribution and metabolism . The undecenoate moiety can also undergo chemical modifications, leading to the formation of bioactive metabolites .

類似化合物との比較

- Cholesteryl heptanoate

- Cholesteryl butyrate

- Cholesteryl hexanoate

- Cholesteryl pelargonate

Comparison: Cholesteryl 10-undecenoate is unique due to the presence of the undecenoate moiety, which imparts distinct chemical and physical properties. Compared to shorter-chain cholesteryl esters, this compound has a higher molecular weight and different solubility characteristics . Its ability to form stable liquid crystalline phases makes it particularly valuable in the development of advanced materials .

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undec-10-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h7,19,28-29,31-35H,1,8-18,20-27H2,2-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVAWFVKCNGEJG-HMVYLTCSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCC=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCC=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Cholesteryl 10-undecenoate unique as a stationary phase in chromatography?

A: this compound stands out due to its liquid crystal properties. Unlike traditional stationary phases like Octadecyl silica (ODS), which primarily separate based on hydrophobicity, this compound exhibits a unique selectivity profile. [, ] This difference arises from its ability to recognize specific molecular structures, enabling the separation of closely related compounds that may be difficult to resolve using other methods. []

Q2: How does the structure of this compound contribute to its unique selectivity?

A: The enhanced selectivity can be attributed to three key structural features: * Long hydrocarbon chain: Provides mobility within the stationary phase. [] * Carbonyl group: Enables interactions with various substituent groups on target molecules. [] * Cholesteric moiety: Facilitates π-π interactions and steric effects, contributing to shape-selective separations. []

Q3: Can you provide specific examples where this compound demonstrates superior separation compared to traditional phases?

A: Research shows that this compound excels in separating: * Large Polycyclic Aromatic Hydrocarbons (PAHs): It exhibits comparable planarity recognition to monomeric ODS phases, but with enhanced selectivity for non-planar PAHs, approaching that of polymeric ODS phases. [, ] * 1,4-Benzodiazepines: It achieves successful resolution of benzodiazepine mixtures with different core structures, highlighting its structure-specific recognition capabilities. []

Q4: Has this compound been explored in separation techniques beyond traditional liquid chromatography?

A: Yes, researchers have investigated its use in capillary electrochromatography. [] By modifying fused-silica capillaries with this compound, enhanced separation of benzodiazepines was observed, showcasing its potential in this evolving separation technique. []

Q5: How is this compound bonded to silica surfaces for chromatographic applications?

A: A common method is through a metal complex catalyzed hydrosilation reaction. [] This process involves attaching the terminal olefin group of this compound to a silica hydride surface. [] This approach offers advantages over traditional organosilanization techniques, potentially allowing for a wider variety of liquid crystal moieties to be bonded to silica, expanding the possibilities for selective separations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B3123491.png)

![4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid](/img/structure/B3123498.png)

![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride](/img/structure/B3123575.png)